7-Chloro-4-hydroxyquinazoline

Descripción

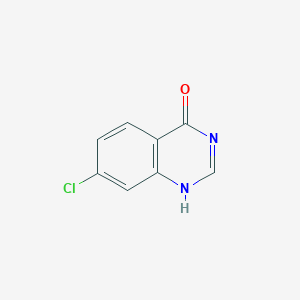

7-Chloro-4-hydroxyquinazoline (CAS: 31374-18-2) is a halogenated quinazoline derivative with the molecular formula C₈H₅ClN₂O and a molecular weight of 180.59 g/mol . It is a white to off-white solid with a purity typically ≥95% . The compound features a quinazoline core substituted with a hydroxyl group at position 4 and a chlorine atom at position 5. Its reactivity and biological activity are influenced by these substituents, making it a key intermediate in synthesizing pharmaceuticals such as kinase inhibitors and anticonvulsants .

Propiedades

IUPAC Name |

7-chloro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLONMIODRHERC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30286178 | |

| Record name | 7-chloroquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31374-18-2 | |

| Record name | 31374-18-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-chloroquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-CHLORO-3H-QUINAZOLIN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Acylation and Nitration

Initial acylation of 3,4-AHBA introduces protective groups, such as acetyl or benzyl, to stabilize reactive sites during subsequent nitration. For example, treatment with acetic anhydride in toluene at 80–100°C forms 3-acetylamino-4-acetoxybenzoic acid, which is then nitrated using concentrated nitric acid and sulfuric acid at 0–5°C. This step ensures regioselective nitration at the 5-position, critical for downstream annulation.

Reduction and Annulation

Reduction of the nitro group to an amine is typically performed using catalytic hydrogenation (H₂/Pd-C) or iron powder in acidic media. The resulting 3-amino-4-hydroxybenzoic acid derivative undergoes annulation with formic acid or ammonium formate at elevated temperatures (170–180°C) to form the quinazoline core. For instance, heating 2-amino-4-acetoxy-5-acetylamino benzoic acid with formamide at 180°C for 12 hours yields 6-acetylamino-7-acetoxy-3,4-dihydroquinazoline-4-one with a 91.7% yield.

Chlorination and Hydrolysis

Chlorination Agents and Conditions

Chlorination of the quinazoline intermediate is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). POCl₃ is preferred due to its higher reactivity and compatibility with solvents like toluene or dichloromethane. In a representative procedure, refluxing 6-acetylamino-7-acetoxy-3,4-dihydroquinazoline-4-one with POCl₃ in dichloromethane for 4 hours introduces chlorine at the 4-position, followed by hydrolysis to remove protective groups.

Hydrolysis and Purification

Alkaline hydrolysis with sodium hydroxide or potassium hydroxide cleaves acetyl and acetoxy groups, yielding this compound. For example, treating the chlorinated intermediate with 10% KOH in methanol at 50–60°C for 6 hours, followed by acidification to pH 5–6, precipitates the product in 71.8% yield over two steps. Recrystallization from ethanol or methanol enhances purity to ≥99%.

Industrial-Scale Optimization

Solvent and Temperature Control

Industrial processes prioritize toluene and dichloromethane as solvents due to their low cost and ease of removal. Chlorination at 100–115°C minimizes side reactions, while hydrolysis at 50–60°C balances reaction rate and product stability.

Yield and Purity Enhancements

Table 1: Comparative Yields Across Key Synthesis Steps

Alternative Methodologies

Decarboxylation Routes

An alternative route involves decarboxylation of 4-hydroxy-7-chloroquinoline-3-carboxylic acid derivatives. Heating 4-hydroxy-7-chloroquinoline-3-carboxylic acid in paraffin oil at 230–250°C for 30 minutes removes the carboxyl group, yielding 4-hydroxy-7-chloroquinoline, which is subsequently chlorinated with POCl₃ to form 4,7-dichloroquinoline. Hydrolysis of the 4-chloro group then produces this compound.

Análisis De Reacciones Químicas

Types of Reactions: 7-Chloro-4-hydroxyquinazoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.

Reduction: Reduction reactions can convert it into different hydroquinazoline derivatives.

Substitution: Halogen substitution reactions can replace the chlorine atom with other substituents, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogen substitution reactions often involve reagents like sodium iodide in acetone or other polar aprotic solvents.

Major Products: The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can exhibit different biological activities .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

7-Chloro-4-hydroxyquinazoline has been investigated for its potential therapeutic effects against various diseases:

-

Antimicrobial Activity:

- Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens, including bacteria and fungi. For instance, hydrazone derivatives have shown promising results against Leishmania species, indicating potential use as antileishmanial agents .

-

Anticancer Properties:

- The compound has been explored for its anticancer activity. Research indicates that certain derivatives possess cytotoxic effects on various cancer cell lines, showing potential as chemotherapeutic agents . The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival.

- Antiparasitic Effects:

Pharmacological Insights

ADMET Properties:

The pharmacokinetic profile of this compound is essential for its application in drug development. Key parameters include:

- Absorption: The compound is identified as a blood-brain barrier permeant, suggesting potential central nervous system activity.

- Metabolism: It acts as an inhibitor of CYP1A2, which may influence drug-drug interactions .

- Toxicity: Toxicological studies indicate moderate toxicity; however, derivatives have been designed to enhance therapeutic indices while minimizing adverse effects.

Case Studies

Case Study 1: Antileishmanial Activity

In a study evaluating the effectiveness of 7-chloro derivatives against Leishmania, it was found that one derivative significantly reduced both lesion size (48.3%) and parasitic load (93.8%) in treated mice compared to controls . This study highlights the compound's potential as a lead for developing new antileishmanial therapies.

Case Study 2: Anticancer Screening

A comprehensive screening of various hydrazone derivatives derived from 7-chloroquinoline revealed significant cytotoxicity against multiple cancer cell lines in vitro. The study employed a high-throughput screening method to assess growth inhibition across the NCI 60-cell panel, demonstrating the compound's broad-spectrum anticancer potential .

Mecanismo De Acción

The mechanism of action of 7-Chloro-4-hydroxyquinazoline involves its interaction with specific molecular targets and pathways:

Molecular Targets: It targets enzymes and proteins involved in cellular processes, such as DNA repair and apoptosis.

Pathways Involved: The compound can inhibit the activity of poly (ADP-ribose) polymerase (PARP), leading to the accumulation of DNA damage and induction of apoptosis in cancer cells

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table compares 7-chloro-4-hydroxyquinazoline with structurally related quinazoline derivatives:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The nitro group in 6-nitro-7-chloro-4-hydroxyquinazoline enhances reactivity in nucleophilic substitution reactions, critical for constructing kinase inhibitors like afatinib .

- Lipophilicity : Methoxy substituents (e.g., in 4-chloro-6,7-dimethoxyquinazoline) improve blood-brain barrier penetration, making such analogs suitable for CNS-targeting drugs .

- Halogen Effects : Replacing chlorine with fluorine (as in 7-fluoro-6-nitro-4-hydroxyquinazoline) increases polarity and alters metabolic stability .

This compound

- Microwave-Assisted Synthesis : Achieves 95% yield via reaction of precursor BB1 with acetamidine under microwave irradiation (60% power, 4 hours) .

- Conventional Methods : Lower yields (~80%) due to side reactions under prolonged heating .

6-Nitro-7-chloro-4-hydroxyquinazoline

- Prepared via nitration of this compound under acidic conditions, requiring strict temperature control to avoid over-nitration .

4-Chloro-6,7-dimethoxyquinazoline

- Synthesized by methoxylation of 4,6,7-trichloroquinazoline using sodium methoxide in methanol .

Actividad Biológica

7-Chloro-4-hydroxyquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

1. Chemical Structure and Properties

This compound (C8H5ClN2O) features a chloro group at the 7-position and a hydroxyl group at the 4-position of the quinazoline ring. This structural configuration plays a crucial role in its biological activity, influencing interactions with various biological targets.

2.1 Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. It acts as an alkylating agent, preferentially targeting cancer cells by covalently binding to DNA and RNA, thereby inhibiting their growth. For instance, derivatives of this compound have been tested against various cancer cell lines, showing promising cytotoxic effects:

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| A549 (Lung cancer) | 5.2 | High selectivity over normal cells |

| HCT116 (Colorectal) | 3.8 | Moderate selectivity |

| K562 (Leukemia) | 4.5 | High selectivity |

The compound's ability to induce cell cycle arrest in the G2/M phase has been documented, further confirming its potential as an anticancer agent .

2.2 Antimicrobial Activity

This compound derivatives have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In studies, compounds synthesized from this base structure exhibited minimum inhibitory concentrations (MICs) as low as 4 µg/mL against Mycobacterium tuberculosis .

2.3 Neuropharmacological Effects

Recent studies indicate that derivatives of this compound may possess antinociceptive and anti-inflammatory properties. For example, the compound has shown promise in models of acute inflammation and nociception in mice, suggesting potential applications in pain management .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds derived from it have been identified as inhibitors of various enzymes involved in cancer progression and inflammation.

- DNA Interaction : Its electrophilic nature allows it to form covalent bonds with nucleophiles in DNA/RNA, disrupting normal cellular functions.

- Receptor Binding : Some derivatives act as antagonists at glycine receptors, influencing neurotransmission and potentially providing neuroprotective effects .

4.1 Study on Antitumor Activity

A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines and found that it significantly inhibited cell proliferation with IC50 values indicating potent activity against colorectal and leukemia cells . The study also highlighted the compound's selectivity for cancer cells over non-malignant cells.

4.2 Study on Antimicrobial Properties

In another investigation, derivatives were tested for their antimicrobial efficacy against resistant strains of bacteria. The results indicated that certain modifications to the quinazoline structure enhanced antibacterial activity, suggesting a pathway for developing new antibiotics .

5. Conclusion

This compound is a versatile compound with notable biological activities across various fields, particularly in oncology and infectious disease treatment. Ongoing research into its mechanisms of action and structure-activity relationships will likely yield new therapeutic agents that leverage its unique properties.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 7-Chloro-4-hydroxyquinazoline derivatives, and how can reaction conditions be validated?

- Methodological Answer : The synthesis typically involves cyclization of intermediates like 7-chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one under acidic or basic conditions. Key steps include refluxing in acetic acid or using catalysts like polyphosphoric acid. Validation involves monitoring reaction progress via TLC and confirming yields through gravimetric analysis. Structural purity is verified via melting point determination and elemental analysis .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Use -NMR to identify aromatic protons (δ 7.2–8.5 ppm) and hydroxy groups (broad singlet around δ 10–12 ppm). IR spectroscopy confirms the C=O stretch (1650–1700 cm) and O-H stretch (3200–3500 cm). Mass spectrometry (MS) validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns. Cross-referencing spectral data with literature ensures accuracy .

Q. What in vitro assays are recommended for preliminary evaluation of this compound's antimicrobial activity?

- Methodological Answer : Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against bacterial strains like S. aureus or E. coli. For antifungal activity, employ agar diffusion methods. Include positive controls (e.g., ciprofloxacin) and validate results with triplicate experiments. Cell viability can be assessed via colorimetric assays like MTT, ensuring OD measurements at 570 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst concentration. Use response surface methodology (RSM) to model interactions. For example, increasing reaction time beyond 6 hours may reduce yields due to side reactions, as observed in cyclization studies .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables, such as differences in cell lines (e.g., HeLa vs. HEK293) or assay protocols (e.g., incubation time). Reproduce experiments under standardized conditions and apply statistical tests (ANOVA, t-tests) to assess significance. Cross-validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Q. How can structure-activity relationships (SARs) be established for this compound derivatives targeting kinase inhibition?

- Methodological Answer : Synthesize analogs with substitutions at positions 2 (e.g., methyl, phenyl) and 4 (e.g., hydroxyl, amino). Test inhibitory activity against kinases (e.g., EGFR) via enzymatic assays. Use molecular docking to correlate substituent electronic properties (Hammett constants) with binding affinity. Cluster analysis of IC values identifies critical functional groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves and chemical-resistant lab coats to prevent dermal exposure. Work under fume hoods with ≥6 air changes/hour. Store the compound in airtight containers at 2–8°C. Emergency procedures should include eyewash stations and neutralizers (e.g., sodium bicarbonate for acid spills) .

Data Reporting and Reproducibility

Q. What are best practices for documenting synthetic procedures and analytical data in research reports?

- Methodological Answer : Include detailed reaction schematics, stoichiometric ratios, and purification methods (e.g., column chromatography gradients). Report -values (TLC), spectral peaks with assignments, and yield percentages. Adhere to ICMJE guidelines for chemical nomenclature and deposit raw data in repositories like Zenodo for transparency .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement quality control via HPLC (≥95% purity threshold) and Karl Fischer titration (water content <0.1%). Use statistical process control (SPC) charts to monitor critical parameters (e.g., pH, reflux time). Document deviations in lab notebooks and adjust protocols iteratively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.